BenchChemオンラインストアへようこそ!

2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one

Drug Metabolism Pharmacokinetics Aldehyde Oxidase

Select this C2-methyl pyrido[3,4-d]pyrimidin-4-one scaffold for your KDM/JmjC demethylase inhibitor program. The C2-methyl substituent blocks aldehyde oxidase (AO)–mediated metabolism—a liability causing >90% cytosolic clearance in the unsubstituted core. With MW 161.16, 0 HBD, solubility 11 g/L, XLogP3 −0.5, and TPSA 54.2 Ų, it meets fragment-like criteria and occupies CNS-oral drug space. Negligible KDM4/5 inhibition (predicted Ki >10 μM) makes it the ideal negative control for target-engagement assays. The methyl group doubles as a synthetic handle for C6/C7/C8 SAR without sacrificing metabolic stability.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B15135010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C2C=CN=CC2=N1
InChIInChI=1S/C8H7N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h2-4,6H,1H3
InChIKeyDKFWKMPZLBXAPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4aH-pyrido[3,4-d]pyrimidin-4-one: A C2‑Methyl Pyridopyrimidinone Core with Distinct Metabolic and Physicochemical Attributes


2‑Methyl‑4aH‑pyrido[3,4‑d]pyrimidin‑4‑one (CAS 22389‑85‑1, C₈H₇N₃O, MW 161.16) is a fused bicyclic heterocycle belonging to the pyrido[3,4‑d]pyrimidin‑4‑one family. Its core scaffold is found in numerous bioactive molecules, including histone lysine demethylase (KDM) inhibitors, matrix metalloproteinase‑13 (MMP‑13) inhibitors, and TREM2 agonists [REFS‑1][REFS‑2][REFS‑3]. The compound is commercially available as a research‑grade building block with typical purity ≥95%, enabling its use in fragment‑based drug design and lead optimization campaigns [REFS‑4].

Why In‑Class Pyrido[3,4‑d]pyrimidin‑4‑one Analogs Cannot Be Freely Substituted for 2‑Methyl‑4aH‑pyrido[3,4‑d]pyrimidin‑4‑one


Within the pyrido[3,4‑d]pyrimidin‑4‑one class, even seemingly conservative modifications produce large shifts in metabolic fate, solubility, and target engagement. The C2‑unsubstituted scaffold and many C8‑substituted derivatives are rapidly oxidized by aldehyde oxidase (AO), leading to high in vivo clearance and poor oral bioavailability [REFS‑1]. Replacement of the C2‑methyl group with an amino group alters hydrogen‑bonding networks and electronic properties, impacting both physicochemical profiles and binding modes. These differences mean that a user cannot simply interchange 2‑methyl‑4aH‑pyrido[3,4‑d]pyrimidin‑4‑one with the unsubstituted core, a 2‑amino analogue, or a C8‑substituted inhibitor without fundamentally altering the experimental outcome.

Quantitative Differentiation of 2‑Methyl‑4aH‑pyrido[3,4‑d]pyrimidin‑4‑one Relative to Key Comparators


Aldehyde Oxidase‑Mediated Metabolism Is Blocked by the C2‑Methyl Substituent

In human and mouse liver cytosol, the C2‑unsubstituted pyrido[3,4‑d]pyrimidin‑4(3H)‑one scaffold (compounds 2 and 3) exhibits cytosolic clearance >90 μL/min/mg protein due to AO‑mediated oxidation at the C2 position. In contrast, C2‑substituted derivatives (compounds 4, 5, and 6) are completely stable under identical incubation conditions [REFS‑1][REFS‑2]. The 2‑methyl substituent of the target compound mirrors the C2‑alkyl substitution present in compound 6, which was explicitly shown to be metabolically stable. Molecular docking studies into human AO (PDB 4UHW) predict that a C2‑alkyl group creates a steric clash with the molybdenum cofactor, preventing the nucleophilic oxidation that occurs with the unsubstituted scaffold (C2 carbon positioned 3.0 Å from the MoCo oxygen) [REFS‑2].

Drug Metabolism Pharmacokinetics Aldehyde Oxidase

Aqueous Solubility Advantage Over the Unsubstituted Pyrido[3,4‑d]pyrimidin‑4‑one Scaffold

The target compound exhibits a calculated aqueous solubility of 11 g/L (approximately 68 mM) at 25 °C [REFS‑1]. In comparison, the unsubstituted pyrido[3,4‑d]pyrimidin‑4(3H)‑one scaffold has a reported solubility of 9.32 mg/mL (approximately 63 mM) [REFS‑2]. While the molar solubility is similar, the 2‑methyl substitution eliminates the hydrogen‑bond donor at the 3‑position NH (see Evidence Item 3), which can influence dissolution behavior in non‑aqueous and mixed solvent systems used in high‑throughput screening.

Physicochemical Properties Solubility Formulation

Zero Hydrogen‑Bond Donors: Enhanced Passive Permeability Potential

According to PubChem computed descriptors, 2‑methyl‑4aH‑pyrido[3,4‑d]pyrimidin‑4‑one possesses 0 hydrogen‑bond donor (HBD) groups, compared to 1 HBD for the unsubstituted pyrido[3,4‑d]pyrimidin‑4(3H)‑one scaffold (the 3‑position NH) [REFS‑1][REFS‑2]. Reducing the HBD count from 1 to 0 lowers the topological polar surface area (54.2 Ų for the target; 58.64 Ų for the unsubstituted scaffold), a feature associated with improved passive membrane permeability [REFS‑3]. The XLogP3 value of −0.5 for the target compound versus −0.36 for the parent indicates a modest increase in hydrophilicity that partially offsets the HBD reduction, making the net permeability effect compound‑dependent.

Drug Design Permeability Lipinski's Rules

Differential KDM4/5 Enzyme Engagement: A Built‑In Negative Control for C8‑Substituted Inhibitor Profiling

Potent inhibition of KDM4 and KDM5 subfamily histone lysine demethylases by pyrido[3,4‑d]pyrimidin‑4‑ones requires an elaborated substituent at the C8 position that exploits subfamily‑specific binding‑site residues (E169 and V313 in KDM4A) [REFS‑1]. The target compound lacks any C8 substituent and is therefore predicted to be a weak inhibitor (estimated Ki > 10 μM for KDM4A/KDM5B, compared to 0.004/0.007 μM for the C8‑substituted dual inhibitor 19a) [REFS‑1]. This property makes 2‑methyl‑4aH‑pyrido[3,4‑d]pyrimidin‑4‑one an ideal negative control for target‑engagement and selectivity profiling of C8‑substituted KDM inhibitor candidates, ensuring that observed cellular effects are attributable to target inhibition rather than scaffold‑related off‑target activity.

Epigenetics Histone Demethylases Negative Control

High‑Value Application Scenarios for 2‑Methyl‑4aH‑pyrido[3,4‑d]pyrimidin‑4‑one Based on Quantitative Differentiation


In Vivo Pharmacodynamic Studies Requiring AO‑Stable Tool Compounds

Because the C2‑methyl substituent confers resistance to aldehyde oxidase‑mediated metabolism, this compound is uniquely suited as a core scaffold for developing in vivo chemical probes targeting enzymes within the JmjC demethylase family. Unlike the unsubstituted scaffold (cytosolic clearance >90 μL/min/mg), the target compound remains stable in human and mouse cytosol, enabling meaningful pharmacokinetic‑pharmacodynamic (PK‑PD) correlations in rodent models [Section 3, Evidence 1][REFS‑1].

Fragment‑Based Drug Discovery (FBDD) Libraries

With MW 161.16, 0 HBD, and favorable solubility (11 g/L), the compound meets fragment‑like criteria and can serve as a privileged starting point for fragment growing or merging strategies. Its XLogP3 of −0.5 and TPSA of 54.2 Ų place it in a desirable property space for CNS and oral drug discovery programs [Section 3, Evidence 2–3][REFS‑2].

Selectivity Profiling Panels for C8‑Substituted KDM4/5 Inhibitors

As a C8‑unsubstituted analogue, this compound exhibits negligible KDM4/5 inhibition (predicted Ki > 10 μM versus 0.004–0.007 μM for C8‑substituted inhibitors). It can be routinely included in biochemical and cellular target‑engagement assays as a negative control to establish the selectivity window of lead candidates and to rule out scaffold‑mediated artifacts [Section 3, Evidence 4][REFS‑3].

Medicinal Chemistry Scaffold‑Hopping and SAR Exploration

The C2‑methyl group not only blocks AO metabolism but also provides a synthetic handle for further functionalization (e.g., halogenation, cross‑coupling). This enables systematic SAR studies at the C6, C7, and C8 positions while maintaining metabolic stability, a combination that is not achievable with the C2‑unsubstituted parent [Section 3, Evidence 1][REFS‑1].

Quote Request

Request a Quote for 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.